molecular formula C7H6ClN B033707 4-(1-Chlorovinyl)pyridine CAS No. 100325-28-8

4-(1-Chlorovinyl)pyridine

Cat. No.: B033707
CAS No.: 100325-28-8
M. Wt: 139.58 g/mol
InChI Key: CCVXDQBJSNUYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Chlorovinyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 1-chlorovinyl group (–CH=CHCl). This structure combines the electron-deficient nature of pyridine with the electrophilic reactivity of the chlorovinyl substituent, making it a versatile intermediate in organic synthesis. The chlorovinyl group introduces steric and electronic effects that influence its chemical behavior, such as susceptibility to nucleophilic attack at the chlorine-bearing carbon or participation in cycloaddition reactions.

Properties

CAS No.

100325-28-8

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

4-(1-chloroethenyl)pyridine

InChI

InChI=1S/C7H6ClN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2

InChI Key

CCVXDQBJSNUYNP-UHFFFAOYSA-N

SMILES

C=C(C1=CC=NC=C1)Cl

Canonical SMILES

C=C(C1=CC=NC=C1)Cl

Synonyms

Pyridine, 4-(1-chloroethenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol)
4-(1-Chlorovinyl)pyridine –CH=CHCl at C4 C₇H₅ClN ~153.6
4-Vinylpyridine –CH=CH₂ at C4 C₇H₇N 105.1
4-Chloropyridine –Cl at C4 C₅H₄ClN 113.5
4-(2-Aminoethyl)pyridine –CH₂CH₂NH₂ at C4 C₇H₁₀N₂ 122.2
5-(1-Chlorovinyl)uridine –CH=CHCl at C5 of uridine C₉H₁₁ClN₂O₆ ~302.6

Key Differences :

  • 4-Vinylpyridine lacks the chlorine atom, reducing electrophilicity and enabling polymerization applications.
  • 4-Chloropyridine has a simpler halogen substituent but lacks the conjugated double bond, limiting its utility in cycloaddition reactions.
  • 4-(2-Aminoethyl)pyridine exhibits basicity and metal-coordination capabilities due to the amino group, unlike the inert chlorovinyl group .
Physical Properties

Data from substituted pyridines in and suggest trends:

Compound Type Melting Point Range (°C) Molecular Weight Range (g/mol) Key Functional Groups
Chlorovinyl-substituted ~268–287 (complex analogs) 466–545 (complex analogs) –CH=CHCl, –N
Aminoethyl-substituted Not reported 122–545 –NH₂, –CN
Halogenated pyridines 113–302 113.5–302.6 –Cl, –Br

Notes:

  • The chlorovinyl group in this compound likely lowers melting points compared to bulkier substituted analogs in due to reduced molecular symmetry .
  • Higher molecular weight analogs (e.g., 545 g/mol in ) exhibit elevated melting points (~287°C), attributed to strong intermolecular forces from multiple aromatic and polar groups .

Key Findings :

  • Aminoethyl-substituted pyridines () prioritize coordination chemistry over reactivity with organic electrophiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.